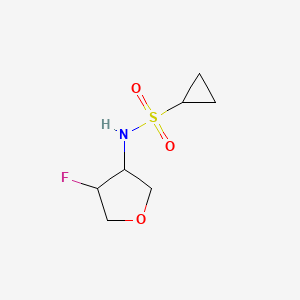
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate, also known as MCPB, is a synthetic compound that has gained significant attention in the scientific community. It is a member of the benzoate ester family and is widely used in the field of agriculture as a selective herbicide. MCPB is a potent herbicide that targets broadleaf weeds and is commonly used to control weeds in cereal crops, pastures, and turf.
Mecanismo De Acción
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate acts by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is highly selective for broadleaf weeds and has minimal impact on grasses.
Biochemical and Physiological Effects:
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has been shown to have minimal toxicity in mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate can cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate can also lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Its high selectivity for broadleaf weeds makes it an excellent herbicide for use in crop fields. However, its use is limited to certain crops and is not effective against all weed species. In addition, the potential toxicity of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate limits its use in laboratory experiments.
Direcciones Futuras
There is still much to be learned about the mechanism of action of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate and its potential use in the treatment of cancer. Future research should focus on the development of more selective herbicides that target specific weed species while minimizing the impact on non-target organisms. The development of new formulations of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate that reduce its toxicity and increase its efficacy would also be beneficial. Finally, research should be conducted to explore the potential use of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate involves the reaction of 2-chloro-4-aminopyridine with methyl 4-fluorobenzoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is a straightforward process that can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. In addition to its use as a herbicide, Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has also been investigated for its potential use in the treatment of cancer. Studies have shown that Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has anti-tumor properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 2-[(2-chloropyridine-4-carbonyl)amino]-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-21-14(20)10-3-2-9(16)7-11(10)18-13(19)8-4-5-17-12(15)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVNKRLZWLILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)






![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)